molecular formula C15H12Cl3NO2 B14688375 N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide CAS No. 24727-38-6

N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B14688375
CAS No.: 24727-38-6
M. Wt: 344.6 g/mol
InChI Key: OYTZPZBSMAKPAZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide is a chemical compound with a complex structure that includes chlorinated phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2,5-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl and phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-chlorophenyl)-2-(2,6-dichlorophenoxy)acetamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

24727-38-6

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H12Cl3NO2/c16-11-3-1-10(2-4-11)8-19-15(20)9-21-14-7-12(17)5-6-13(14)18/h1-7H,8-9H2,(H,19,20)

InChI Key

OYTZPZBSMAKPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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